10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a phenyl-substituted benzofuran and a chromene derivative, catalyzed by acids or bases, and conducted under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound or its derivatives show bioactivity.
Industry: It could be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action for 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is not well-documented. like many organic compounds, its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and reactivity.
Other benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Its combination of a benzofuran and chromene moiety, along with the phenyl substitution, makes it a versatile compound for various research purposes .
Properties
IUPAC Name |
10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-15-9-5-4-8-14(15)16-10-17-18(13-6-2-1-3-7-13)12-23-19(17)11-20(16)24-21/h1-3,6-7,10-12H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCOYZAEROLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=CC=C5)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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